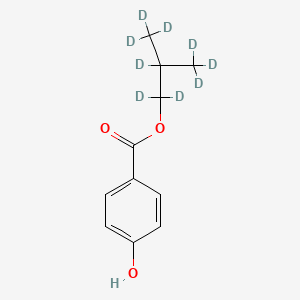

Isobutyl-d9 Paraben

Description

Significance of Deuterium (B1214612) Substitution in Advanced Analytical Methodologies

Deuterium, an isotope of hydrogen with a nucleus containing one proton and one neutron, is a favored choice for isotopic labeling. jove.com Its use, known as deuteration, offers several advantages in advanced analytical methodologies. One of the most significant benefits is the ability to create internal standards for quantitative analysis, especially in mass spectrometry (MS). clearsynth.comresearchgate.net

Internal standards are compounds added to a sample in a known quantity to calibrate the analytical instrument and correct for variations that can occur during sample preparation and analysis. scioninstruments.com Deuterated standards are considered ideal internal standards because their chemical and physical properties are nearly identical to the analyte of interest. researchgate.netscioninstruments.com This similarity ensures that the standard and the analyte behave in the same manner during extraction, derivatization, and ionization processes. scioninstruments.com However, because of the mass difference imparted by the deuterium atoms, the deuterated standard can be distinguished from the native analyte by the mass spectrometer. researchgate.net

This co-elution and similar behavior help to compensate for matrix effects, where other components in a complex sample can enhance or suppress the ionization of the target analyte, leading to inaccurate quantification. clearsynth.com By comparing the signal of the analyte to the known concentration of the deuterated internal standard, researchers can achieve highly accurate and precise measurements. clearsynth.com

The substitution of hydrogen with deuterium can also influence the molecule's properties in other ways. For instance, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic reactions that involve the cleavage of this bond, a property that is sometimes exploited in drug development to improve a drug's pharmacokinetic profile. researchgate.net

Role of Isobutyl-d9 Paraben within Isotope Dilution Mass Spectrometry (IDMS) Paradigms

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the use of isotopically labeled internal standards. This compound is the deuterated form of isobutylparaben, a widely used preservative in cosmetics, pharmaceuticals, and food products. researchgate.net In IDMS, this compound serves as an internal standard for the quantification of isobutylparaben in various matrices.

The process involves adding a known amount of this compound to a sample suspected of containing isobutylparaben. The sample then undergoes extraction and cleanup procedures to isolate the parabens. nih.gov During analysis by a mass spectrometer, the instrument measures the ratio of the unlabeled isobutylparaben to the labeled this compound. nih.gov Because the amount of the labeled standard is known, the concentration of the native isobutylparaben in the original sample can be calculated with high accuracy. nih.gov

The use of this compound is particularly crucial for accurately analyzing parabens in complex samples like human urine, blood, and milk, where matrix effects can be significant. nih.govnih.govtexilajournal.com Research has demonstrated the successful application of deuterated parabens, including deuterated isobutylparaben analogues, for the precise quantification of these compounds in human biomonitoring studies. nih.govnih.gov

Table 1: Research Findings on the Use of Deuterated Parabens in IDMS

| Research Focus | Sample Matrix | Key Finding | Reference |

|---|---|---|---|

| Quantification of nine parabens | Human urine | An isotope-dilution UHPLC-HRMS method was validated for highly precise and accurate detection. Labeled analogues corrected for matrix effects and other variations. | nih.gov |

| Determination of four parabens and bisphenol A | Human milk | An ultrasound-assisted extraction method with deuterated surrogates (EPB-d5 and BPA-d16) was successfully developed for accurate quantification. | nih.gov |

| Pharmacokinetics of transdermal parabens | Human blood and urine | Deuterated methyl-, ethyl-, and propylparaben (B1679720) were used to determine the pharmacokinetic profiles following dermal application. | nih.gov |

| Analysis of immunosuppressive drugs | Whole blood and plasma | The use of deuterated standards in a mass spectrometry method improved accuracy and precision compared to methods lacking appropriate internal standards. | texilajournal.com |

| Determination of parabens in personal care products | Personal care products | A rapid and sensitive GC-MS/MS method using isotopically labeled parabens as internal standards corrected for recovery and matrix effects. | researchgate.net |

Overview of Academic Research Domains Employing Deuterated Standards

Deuterated standards, including this compound, are indispensable tools across a wide range of scientific disciplines. Their application extends beyond the analysis of parabens and is fundamental to achieving accuracy and reliability in quantitative studies.

Environmental Science: Researchers use deuterated standards to trace the fate and transport of pollutants, such as pesticides and pharmaceuticals, in the environment. clearsynth.com For instance, the analysis of pesticides and mycotoxins in various cannabis matrices has been shown to be more accurate with the use of deuterated analogues as internal standards. lcms.cz

Pharmaceutical and Clinical Research: In drug development and clinical trials, deuterated standards are essential for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of drugs. acanthusresearch.com They are also used in therapeutic drug monitoring to ensure that patients receive the correct dosage of medications like immunosuppressants. texilajournal.com

Food Safety and Analysis: Regulatory bodies and food scientists rely on deuterated standards to quantify contaminants and additives in food products, ensuring they meet safety standards.

Metabolomics: The study of metabolites within an organism is greatly enhanced by the use of deuterated standards. They aid in the accurate quantification of endogenous metabolites, providing insights into metabolic pathways and disease states. lumiprobe.com

Forensic Science: Deuterated standards are employed in forensic toxicology to accurately quantify drugs and their metabolites in biological samples.

The versatility and reliability of deuterated standards have solidified their place as a cornerstone of modern analytical chemistry, enabling researchers to obtain high-quality data in a multitude of research areas.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl] 4-hydroxybenzoate |

InChI |

InChI=1S/C11H14O3/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9/h3-6,8,12H,7H2,1-2H3/i1D3,2D3,7D2,8D |

InChI Key |

XPJVKCRENWUEJH-GVZYGMFYSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])OC(=O)C1=CC=C(C=C1)O |

Canonical SMILES |

CC(C)COC(=O)C1=CC=C(C=C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Characterization of Deuterated Parabens

Strategies for the Precision Synthesis of Isobutyl-d9 Paraben

The synthesis of this compound involves the strategic incorporation of nine deuterium (B1214612) atoms into the isobutyl moiety of the paraben structure. This is typically achieved through the esterification of p-hydroxybenzoic acid with a deuterated isobutyl alcohol.

The primary strategy for synthesizing this compound revolves around the esterification of 4-Hydroxybenzoic acid with Isobutanol-d9. The core challenge lies in the preparation or sourcing of the deuterated alcohol precursor, which contains the nine deuterium atoms required for the final product.

The common, non-deuterated synthesis involves reacting 4-Hydroxybenzoic acid with 2-Methyl-1-propanol (isobutanol). chemicalbook.com For the deuterated analogue, the key building block is 2-(Methyl-d3)-1-propan-1,1,2,3,3,3-d6-ol, also known as Isobutanol-d9. This precursor carries the isotopic label, which is then incorporated into the final paraben structure via esterification.

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Name | Chemical Formula | Role in Synthesis |

| 4-Hydroxybenzoic acid | C₇H₆O₃ | The foundational aromatic acid structure of the paraben. chemicalbook.com |

| Isobutanol-d9 | C₄H₁D₉O | The deuterated alcohol that provides the isobutyl-d9 chain. |

Several methods exist for introducing deuterium into organic molecules, which can be applied to synthesize the necessary Isobutanol-d9 precursor.

Hydrogen-Deuterium (H/D) Exchange: This technique is widely used for replacing hydrogen atoms with deuterium. It often involves heating the substrate in the presence of a deuterium source, such as heavy water (D₂O), and a metal catalyst. google.com For instance, perdeuterated fatty acids are prepared using D₂O as the deuterium source with a Pt/C catalyst under hydrothermal conditions. europa.eu This method can be adapted to produce deuterated building blocks like isobutanol. Catalytic systems combining Pd/C and Pt/C have also been shown to be effective for H/D exchange in D₂O at elevated temperatures (e.g., 80 °C). mdpi.com

Reductive Deuteration: This method involves the catalytic addition of deuterium across double or triple bonds. Using deuterium gas (D₂) with metal catalysts is a rapid way to incorporate deuterium. juniperpublishers.com An unsaturated precursor to isobutanol could be subjected to catalytic deuteration to yield the saturated, fully deuterated alcohol.

Use of Deuterated Reagents: The most direct synthetic route utilizes pre-labeled building blocks. The synthesis of other deuterated esters has been accomplished by employing deuterated alcohols in a modified haloform reaction, a protocol that offers high regioselectivity. researchgate.net

Achieving high isotopic enrichment (the mole fraction of the isotope at a specific site) is paramount. isotope.com This requires careful optimization of the reaction parameters during the deuterium incorporation step.

Multiple Exchange Cycles: To maximize deuterium incorporation, a substrate may be subjected to H/D exchange reactions multiple times. europa.eu Replacing the deuterium source and catalyst after each cycle can progressively increase the level of deuteration, often achieving isotopic incorporation greater than 98%. europa.eu

Reaction Time and Temperature: The duration and temperature of the deuteration reaction must be carefully controlled. While longer reaction times can increase the level of deuteration, they may also promote unwanted side reactions. mdpi.com

Catalyst and Deuterium Source: The choice of catalyst and the purity of the deuterium source (e.g., D₂O, D₂ gas) are critical. google.comjuniperpublishers.com The use of heavy water as a deuterium source is often favored as it is relatively inexpensive compared to deuterium gas. juniperpublishers.com In some iridium-catalyzed reactions, D₂O can act as a deuterium reservoir, allowing the use of H₂ gas instead of D₂ gas without compromising the level of deuterium incorporation. acs.org

After synthesis, the deuterated compound must be purified to remove chemical impurities. However, separating isotopologues (molecules that differ only in their isotopic composition) is generally not feasible with standard purification techniques due to their nearly identical physical properties. marquette.edu

Standard Chromatography: Techniques such as flash chromatography, High-Performance Liquid Chromatography (HPLC), and recrystallization are employed to purify the target compound. mdpi.comansto.gov.au These methods effectively remove unreacted starting materials and reaction byproducts.

Preservation of Isotopic Integrity: Care must be taken during purification to prevent back-exchange of deuterium for hydrogen. It has been observed that purification of certain deuterated compounds using silica (B1680970) flash column chromatography can lead to a reduction in deuterium content. acs.org Therefore, the choice of purification method and conditions must be made to preserve the isotopic enrichment achieved during synthesis.

Optimization of Reaction Conditions for Isotopic Enrichment

Spectroscopic and Chromatographic Validation of Isotopic Purity

Confirming the isotopic purity and structural integrity of the synthesized this compound is a crucial final step. rsc.org This is primarily accomplished using mass spectrometry, often in conjunction with a chromatographic separation technique.

Mass spectrometry (MS) is the definitive technique for evaluating the isotopic purity of deuterated compounds. rsc.org It separates molecules based on their mass-to-charge ratio, allowing for the clear differentiation between the desired deuterated product and any residual, less-deuterated species.

Methodology: High-Resolution Mass Spectrometry (HRMS), frequently coupled with Ultra-Performance Liquid Chromatography (UPLC) or Gas Chromatography (GC), is the method of choice. nih.govnih.gov ESI-HRMS is particularly advantageous as it is rapid, highly sensitive, and requires very little sample. researchgate.net

Isotopic Distribution Analysis: The mass spectrum of a sample of this compound will display a cluster of ion peaks. Each peak corresponds to an isotopologue (e.g., d₉, d₈, d₇, etc.). The intensity of the peak for the fully deuterated (d₉) molecule relative to the other isotopologues is used to calculate the isotopic purity. mdpi.com

Table 2: Example of Isotopic Distribution Data from Mass Spectrometry

This table illustrates a hypothetical but representative ESI-MS analysis result for a synthesized batch of a deuterated compound, showing the distribution of different isotopologues.

| Isotopologue | Relative Abundance (%) |

| d₉ | 98.5% |

| d₈ | 1.4% |

| d₇ | 0.1% |

| d₀-d₆ | Not Detected |

This is an illustrative table. Actual values would be determined experimentally.

This analytical strategy confirms that the synthesis was successful and provides a quantitative measure of the final product's isotopic enrichment, ensuring its suitability for use as an internal standard. rsc.orgnih.gov

Nuclear Magnetic Resonance Spectroscopy for Deuterium Positional Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds and is particularly vital for verifying the precise location of deuterium atoms in isotopically labeled molecules like this compound. nih.govwikipedia.org The substitution of protium (B1232500) (¹H) with deuterium (²H) leads to distinct and predictable alterations in the NMR spectrum, offering conclusive proof of successful deuteration.

For this compound, the deuteration targets the nine hydrogen atoms of the isobutyl group. In a standard ¹H NMR spectrum of the non-deuterated isobutylparaben, one would observe specific signals corresponding to the protons of the isobutyl group: a doublet for the two equivalent methyl groups, a multiplet for the single methine proton, and a doublet for the methylene (B1212753) protons. The most direct evidence of successful deuteration in the ¹H NMR spectrum of this compound is the disappearance or significant reduction of these signals. nih.gov

Conversely, ²H NMR spectroscopy allows for the direct detection of the deuterium nuclei. csbsju.edu The ²H NMR spectrum of this compound will display signals at chemical shifts characteristic of the deuterated isobutyl group. nih.govsigmaaldrich.com The integration of these signals can further serve to quantify the level of deuterium incorporation.

Additionally, ¹³C NMR spectroscopy provides further structural confirmation. Carbon atoms bonded to deuterium exhibit two key phenomena: a slight upfield shift of their resonance signal (isotopic shift) and a characteristic splitting pattern due to C-D coupling. A CD₃ group will appear as a multiplet, a CD₂ as a quintet, and a CD as a triplet. csbsju.edu The presence of these specific splitting patterns and shifts in the ¹³C NMR spectrum of this compound provides unequivocal confirmation of the deuterium positions. researchgate.net

Table 1: Expected NMR Signal Changes in this compound

| Spectroscopy Type | Expected Observation in this compound | Reason |

|---|---|---|

| ¹H NMR | Absence or significant reduction of isobutyl group signals. nih.gov | Replacement of protons with deuterium atoms. nih.gov |

| ²H NMR | Presence of signals corresponding to the deuterated isobutyl group. csbsju.edu | Direct detection of deuterium nuclei. csbsju.edu |

| ¹³C NMR | Upfield shift and characteristic multiplet splitting of carbon signals in the isobutyl group. csbsju.edu | Isotopic shift and C-D coupling. csbsju.edu |

Chromatographic Analysis for Chemical and Isotopic Purity Assessment

Chromatographic methods are essential for determining both the chemical and isotopic purity of synthesized this compound. acs.org The most frequently utilized techniques for this are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). rsc.orgcerilliant.com

High-Performance Liquid Chromatography (HPLC)

HPLC is primarily employed to ascertain the chemical purity of the compound. acs.org In this method, a solution of this compound is passed through a chromatographic column, which separates it from any non-deuterated precursors, byproducts, or other contaminants. A detector, commonly a UV-Vis detector, then measures the separated components. A chemically pure sample of this compound should ideally produce a single, well-defined peak at a characteristic retention time. The presence of other peaks suggests the existence of chemical impurities, and their relative peak areas can be used for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that excels at evaluating both chemical and isotopic purity. cerilliant.com The gas chromatograph first separates the volatile components of a sample. These separated components then enter the mass spectrometer to be ionized and fragmented. The resulting ions are sorted based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound will exhibit a molecular ion peak corresponding to its increased molecular weight due to deuteration. Unlabeled isobutylparaben has a molecular weight of approximately 194.23 g/mol , whereas this compound has a molecular weight of roughly 203.28 g/mol . cymitquimica.com A high-purity sample will show a prominent molecular ion peak at this higher m/z value. The isotopic purity can be determined by comparing the intensity of this peak with any peaks corresponding to unlabeled or partially deuterated versions of the molecule. researchgate.net

Table 2: Chromatographic Methods for Purity Assessment of this compound

| Technique | Primary Purpose | Principle of Detection |

|---|---|---|

| HPLC | Chemical Purity | Separation based on column interaction, detection via UV-Vis absorbance. |

| GC-MS | Chemical and Isotopic Purity | Separation by gas chromatography, detection by mass-to-charge ratio. cerilliant.com |

Advanced Analytical Method Development Utilizing Isobutyl D9 Paraben As an Internal Standard

Principles and Instrumentation of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique used for the determination of the concentration of an element or compound in a sample. osti.gov The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, known as a "spike" or "tracer," to the sample. epa.govosti.gov This isotopically labeled standard, such as Isobutyl-d9 Paraben, is chemically identical to the analyte of interest but has a different mass due to the presence of heavier isotopes (in this case, deuterium (B1214612) instead of hydrogen).

After the spike is added, it is crucial to achieve complete homogenization and equilibration with the natural analyte in the sample matrix. epa.govepa.gov This ensures that the isotopic standard and the native analyte behave identically during sample preparation and analysis. wuxiapptec.com Any subsequent loss of the analyte during extraction, purification, or injection will affect both the labeled and unlabeled forms equally, thus not impacting the final measured ratio. epa.govwuxiapptec.com The sample is then analyzed by a mass spectrometer, which separates and detects ions based on their mass-to-charge ratio. By measuring the altered isotope ratio of the spiked sample, the original concentration of the analyte can be calculated with high accuracy. osti.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the analysis of parabens in various matrices. mdpi.com In this approach, liquid chromatography separates the components of a mixture, and the tandem mass spectrometer provides selective and sensitive detection. chromatographyonline.com The use of this compound as an internal standard is particularly advantageous in LC-MS/MS methods for quantifying isobutylparaben and other related parabens. mdpi.comscribd.com

In a typical LC-MS/MS workflow, a known amount of this compound is added to the sample prior to any preparation steps. kau.edu.sa This mixture is then subjected to extraction and cleanup procedures. The extract is injected into the LC system, where the parabens are separated on a chromatographic column, often a C18 reversed-phase column. moca.net.uaresearchgate.net The separated compounds then enter the mass spectrometer. The instrument is typically operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the native parabens and the deuterated internal standard are monitored. mdpi.commdpi.com This provides a high degree of selectivity and sensitivity. mdpi.com By comparing the peak area ratio of the native isobutylparaben to that of this compound, the concentration of the analyte can be accurately determined. nih.gov

A study on the analysis of parabens in female hair utilized a deuterated analog, BuP-d9, as an internal standard for quantification via LC-MS/MS. The method involved liquid-liquid extraction and analysis using an Acquity UPLC BEH C18 column. The mass spectrometer was operated with positive electrospray ionization. mdpi.com

Mitigation of Matrix Effects Through Isotopic Labeling

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in quantitative mass spectrometry. wuxiapptec.comnih.gov These effects can lead to inaccurate and imprecise results. nih.gov The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects. wuxiapptec.comresearchgate.net

This compound, being structurally and chemically almost identical to native isobutylparaben, experiences the same matrix effects. scioninstruments.com Both the analyte and the internal standard will be subject to the same degree of ion suppression or enhancement in the mass spectrometer's ion source. wuxiapptec.com By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively canceled out. scioninstruments.com This normalization allows for accurate quantification even in complex matrices where significant matrix effects are present. reddit.com

One study demonstrated that internal standard-corrected matrix effects for butylparaben (B1668127), using a deuterated analog, were minimal, ranging from -0.26% to -0.72%. mdpi.com This highlights the efficacy of using deuterated internal standards to mitigate matrix-induced analytical errors.

Rigorous Method Validation Frameworks for Quantitative Analysis

For any quantitative analytical method to be considered reliable, it must undergo a rigorous validation process. mdpi.comscirp.org Method validation ensures that the method is suitable for its intended purpose and provides consistently accurate and precise results. researchgate.net Key validation parameters include linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). moca.net.uamdpi.com The use of an internal standard like this compound is integral to the validation of methods for paraben analysis. mdpi.com

Assessment of Linearity and Calibration Curve Performance

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net This is typically evaluated by constructing a calibration curve using standards of known concentrations. spectroscopyonline.com When using an internal standard like this compound, the calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. scioninstruments.com

A linear response is generally preferred, and the linearity is often assessed by the coefficient of determination (r²), which should ideally be close to 1.000. researchgate.net However, it is also important to visually inspect the calibration plot and the residuals plot to identify any non-linear trends or outliers. scirp.orgnih.gov In some cases, especially over a wide concentration range, a non-linear regression model may be more appropriate. scirp.organnlabmed.org The use of a weighted regression, which gives less weight to the higher concentration standards, can often improve the accuracy at the lower end of the calibration range. annlabmed.org

The following table shows representative data for a calibration curve for isobutylparaben using this compound as an internal standard.

| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1500 | 10000 | 0.15 |

| 5 | 7600 | 10100 | 0.75 |

| 10 | 15200 | 10050 | 1.51 |

| 50 | 75500 | 9980 | 7.56 |

| 100 | 151000 | 10020 | 15.07 |

| 250 | 376000 | 9990 | 37.64 |

| 500 | 750000 | 10010 | 74.93 |

Evaluation of Analytical Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision refers to the closeness of repeated measurements to each other. researchgate.net Both are critical for a reliable quantitative method. Accuracy is often assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and calculating the percent recovery. moca.net.ua Precision is typically evaluated as the relative standard deviation (RSD) or coefficient of variation (CV) of replicate measurements. researchgate.net

Intra-day precision (repeatability) is determined by analyzing the QC samples multiple times on the same day, while inter-day precision (intermediate precision) is assessed by analyzing the QC samples on different days. mdpi.com The use of this compound as an internal standard significantly improves both accuracy and precision by correcting for variations in sample preparation, instrument response, and matrix effects. fujifilm.com

A study validating a method for paraben analysis in hair reported an accuracy ranging from 100.71% to 108.58%. The intra-day precision (as %CV) was between 1.60% and 9.09%, and the inter-day precision ranged from 1.68% to 8.75%. mdpi.com Another study on parabens in urine using a deuterated internal standard reported high trueness (accuracy) of 93% to 107% and high precision (repeatability and reproducibility) ranging from 1% to 8%. nih.gov

The following table presents typical accuracy and precision data for the analysis of isobutylparaben using this compound as an internal standard.

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Low | 5 | 5.1 | 102.0 | 4.5 | 5.2 |

| Medium | 50 | 49.5 | 99.0 | 3.1 | 4.0 |

| High | 400 | 408 | 102.0 | 2.5 | 3.5 |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. In the analysis of parabens, including isobutyl paraben, various studies have established these limits across different matrices and analytical techniques. The use of an internal standard like this compound is crucial in these determinations as it helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the measurements at low concentrations.

Methodologies for determining LOD and LOQ often involve calculating the signal-to-noise ratio (S/N), where the LOD is typically set at an S/N of 3 and the LOQ at an S/N of 10. moca.net.ua Alternatively, these limits can be calculated based on the standard deviation of the response and the slope of the calibration curve. oatext.com For instance, in one high-performance liquid chromatography (HPLC) method, the LOD and LOQ were calculated as 3.3 and 10 times the ratio of the standard deviation of the calibration curve to its slope, respectively. moca.net.ua

The determined LOD and LOQ values for parabens can vary significantly depending on the analytical instrumentation and the sample matrix. For example, a study using HPLC with fluorescence detection (HPLC-FD) for six parabens reported LODs in the range of 0.29-0.32 µg/mL and LOQs in the range of 0.88-0.97 µg/mL. moca.net.ua Another HPLC-based method for methylparaben and butylparaben in an ointment formulation found LODs of 0.87 µg/mL and 0.20 µg/mL, and LOQs of 1.75 µg/mL and 0.95 µg/mL, respectively. jbiochemtech.com

More sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can achieve much lower detection and quantification limits. An LC-MS/MS method for multiple preservatives in cosmetic products reported an LOD range of 0.91–4.19 µg/mL and an LOQ range of 3.03–14.00 µg/mL. chromatographyonline.com A highly sensitive method for parabens in human urine using ultrahigh-performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) with isotope-dilution achieved LOQs ranging from 0.3 to 0.6 ng/mL. scribd.com In the analysis of parabens in hair samples by LC-MS/MS, the LOQs were 25 ng/g for methylparaben, 5 ng/g for propylparaben (B1679720), and 2.5 ng/g for ethylparaben (B1671687) and butylparaben. mdpi.com

The following table summarizes the LOD and LOQ values for various parabens from different studies, illustrating the range of sensitivities achievable with different analytical methods.

Interactive Data Table: Limits of Detection (LOD) and Quantification (LOQ) of Parabens in Various Studies

| Analyte(s) | Method | LOD | LOQ | Matrix |

| Six Parabens | HPLC-FD | 0.29-0.32 µg/mL | 0.88-0.97 µg/mL | Cosmetics |

| Methylparaben | HPLC | 0.87 µg/mL | 1.75 µg/mL | Ointment |

| Butylparaben | HPLC | 0.20 µg/mL | 0.95 µg/mL | Ointment |

| Multiple Preservatives | LC-MS/MS | 0.91-4.19 µg/mL | 3.03-14.00 µg/mL | Cosmetics |

| Nine Parabens | UHPLC-HRMS | - | 0.3-0.6 ng/mL | Human Urine |

| Methylparaben | LC-MS/MS | - | 25 ng/g | Hair |

| Ethylparaben | LC-MS/MS | - | 2.5 ng/g | Hair |

| Propylparaben | LC-MS/MS | - | 5 ng/g | Hair |

| Butylparaben | LC-MS/MS | - | 2.5 ng/g | Hair |

| Four Parabens | DLLME-GC-FID | 0.002-0.003 mg/L | - | Water |

| Four Parabens | HPLC-UV | 1.52, 1.06, 0.32, 0.17 ng/mL | - | Beverages |

| Benzoic Acid, Methylparaben, Butylparaben | LC-DAD | - | 0.41, 0.10, 0.11 mg/kg | Food |

| Isopropyl p-toluenesulfonate | HPLC-DAD | 0.96 µg/g | 2.91 µg/g | Isopropyl Esters |

Investigation of Analyte Recovery and Reproducibility

Analyte recovery and reproducibility are fundamental parameters in the validation of an analytical method, ensuring its accuracy and precision. This compound, as an internal standard, plays a pivotal role in these investigations by compensating for analyte losses during sample preparation and for variations in instrumental response. clearsynth.com

Analyte Recovery is a measure of the efficiency of an extraction method, indicating the proportion of the analyte of interest that is successfully transferred from the sample matrix to the final extract. It is typically determined by spiking a blank matrix with a known concentration of the analyte and comparing the measured concentration to the spiked amount. The use of a deuterated internal standard like this compound, which is chemically almost identical to its non-deuterated counterpart, allows for the correction of matrix effects and procedural losses that can affect recovery. clearsynth.com

Studies have reported varying recovery rates for parabens depending on the matrix and the extraction technique employed. For instance, in the analysis of parabens in hair, the extraction yield ranged from 48.38% to 88.13% for different parabens. mdpi.com In the analysis of isopropyl p-toluenesulfonate in isopropyl esters, recoveries ranged from 90.2% to 102.1%. oatext.com A method for analyzing parabens in beverage samples reported relative recoveries between 89.8% and 118.1%. researchgate.net For the analysis of parabens in ready-to-eat foodstuffs, recoveries were between 100.5% and 103.3%.

Reproducibility , on the other hand, assesses the precision of a method over different runs, days, or laboratories. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). A low RSD indicates high reproducibility. The internal standard helps to improve reproducibility by minimizing the impact of variations in experimental conditions.

The precision of analytical methods for parabens has been demonstrated in several studies. In a method for analyzing parabens in hair, the intra-day and inter-day precision (as %CV) were less than 9.09% and 8.75%, respectively. mdpi.com For the analysis of ready-to-eat foodstuffs, the intermediate precision was in the range of 0.15-1.89% RSD. An HPLC method for isopropyl p-toluenesulfonate showed a coefficient of variation of less than 7%. oatext.com

The following table provides a summary of analyte recovery and reproducibility data from various studies on paraben analysis.

Interactive Data Table: Analyte Recovery and Reproducibility in Paraben Analysis

| Analyte(s) | Matrix | Recovery (%) | Reproducibility (RSD/CV %) | Method |

| Parabens | Hair | 48.38 - 88.13 | < 9.09 (intra-day CV), < 8.75 (inter-day CV) | LC-MS/MS |

| Isopropyl p-toluenesulfonate | Isopropyl Esters | 90.2 - 102.1 | < 7 (CV) | HPLC-DAD |

| Parabens | Beverages | 89.8 - 118.1 | 2.54 - 3.89 (RSD) | DLLME-HPLC-UV |

| Benzoic Acid, Parabens | Foodstuffs | 100.5 - 103.3 | 0.15 - 1.89 (intermediate precision RSD) | LC-DAD |

| Four Parabens | Water | > 100 | 2.0 - 10.0 (RSD) | DLLME-GC-FID |

Application of this compound in Diverse Non-Clinical Matrices

The utility of this compound as an internal standard extends to a wide array of non-clinical matrices, where the complexity of the sample can significantly impact the accuracy and reliability of analytical measurements. Its chemical similarity to the target parabens ensures that it behaves similarly during extraction, cleanup, and analysis, thereby providing effective correction for matrix-induced variations.

Environmental Sample Analysis (e.g., Water, Soil, Sediment, Biota)

Parabens are frequently detected in various environmental compartments due to their widespread use in consumer products and pharmaceuticals. researchgate.net Accurate quantification of these compounds in environmental matrices like water, soil, sediment, and biota is crucial for assessing their environmental fate and potential ecological risks. This compound serves as a valuable internal standard in these analyses, which often involve complex sample preparation steps to isolate the analytes from the intricate matrix.

In the analysis of water samples , methods such as dispersive liquid-liquid microextraction (DLLME) followed by gas chromatography (GC) or HPLC have been developed for the determination of parabens. researchgate.netresearchgate.net The use of an internal standard is essential to account for variations in extraction efficiency and potential matrix effects.

For soil and sediment samples , the analysis is more challenging due to the strong interaction between the analytes and the solid matrix. Methods often require a solvent extraction step, followed by cleanup and concentration. The use of a deuterated internal standard like this compound is critical to ensure accurate quantification by correcting for losses during these extensive sample preparation procedures. epa.gov The equilibration of the internal standard with the soil matrix is an important consideration for achieving accurate results. epa.gov

The analysis of parabens in biota , such as fish tissue, also benefits from the use of deuterated internal standards. ejournals.eu These matrices are complex and require significant sample cleanup to remove interfering substances. The internal standard helps to correct for analyte losses throughout the extraction and purification process, leading to more reliable data on the bioaccumulation of parabens. ejournals.eu

Food and Beverage Analysis

Parabens are used as preservatives in a variety of food and beverage products to prevent microbial spoilage. researchgate.net The analysis of these compounds in food matrices is important for ensuring compliance with regulatory limits and for assessing dietary exposure. Food and beverage samples can be highly complex, containing fats, proteins, sugars, and other components that can interfere with the analysis.

The use of this compound as an internal standard is beneficial in methods for analyzing parabens in food and beverages. It helps to compensate for matrix effects and variations in sample preparation, which can include liquid-liquid extraction, solid-phase extraction, or other cleanup techniques. For example, a validated LC-DAD method for the simultaneous quantification of benzoic acid, methylparaben, and butylparaben in food samples demonstrated good linearity, precision, and recovery.

Consumer Product and Material Extracts Analysis

Parabens are widely used as preservatives in a vast range of consumer products, including cosmetics, personal care products, and pharmaceuticals. researchgate.netcriticalcatalyst.com The analysis of these products is necessary for quality control and to ensure the safety of consumers. The matrices of these products can be diverse and complex, ranging from creams and lotions to liquid formulations.

Analytical methods such as HPLC and LC-MS/MS are commonly used for the determination of parabens in consumer products. moca.net.uachromatographyonline.com The incorporation of this compound as an internal standard in these methods is a standard practice to enhance the accuracy and precision of the results. It effectively corrects for the matrix effects that are often encountered in the analysis of these complex formulations. For instance, an HPLC method was developed for the determination of six parabens in cosmetics, and a study analyzed commercial isopropyl esters for the presence of impurities. moca.net.uaoatext.com

In Vitro Biological System Analysis (e.g., Cell Culture Media, Enzymatic Reaction Solutions)

In vitro studies are essential for investigating the biological activities and potential toxicity of parabens. These studies often involve the analysis of parabens in biological matrices such as cell culture media and enzymatic reaction solutions. The concentrations of parabens in these samples can be low, and the matrices can contain components that may interfere with the analysis.

The use of this compound as an internal standard is crucial for achieving accurate and reliable quantification in these in vitro systems. leesu.fr It helps to correct for any analyte loss during sample processing and for variations in instrument response, which is particularly important when dealing with low analyte concentrations. For example, studies investigating the effects of parabens on hepatocytes or their estrogenic activity would rely on accurate measurements of the paraben concentrations in the experimental solutions. leesu.fr

Mechanistic and Kinetic Studies Employing Deuterium Labeling of Isobutylparaben

Elucidation of Environmental Transformation Pathways

While Isobutyl-d9 Paraben is primarily utilized as an internal standard for quantification, the principles of isotope labeling are central to elucidating the environmental fate of the parent compound, isobutylparaben. researchgate.netscience.gov Understanding these pathways is critical for assessing the environmental persistence and potential impact of parabens.

Photodegradation is a significant pathway for the transformation of parabens in aquatic environments when exposed to ultraviolet (UV) radiation from sunlight. gdut.edu.cnnih.gov The primary mechanism involves the attack of highly reactive species, such as hydroxyl radicals, on the paraben molecule. researchgate.netresearchgate.net This can lead to the cleavage of the ester bond and modifications to the aromatic ring. gdut.edu.cnresearchgate.net

While specific studies using this compound as a tracer to detail these photodegradation mechanisms were not identified in the reviewed literature, the general process for parabens is understood to involve hydroxylation and dealkylation. gdut.edu.cn The main initial degradation product is typically p-hydroxybenzoic acid (HB). gdut.edu.cn Further degradation can lead to the formation of other compounds, and in some cases, the transformation products have been found to be more toxic or estrogenic than the parent paraben. gdut.edu.cn Deuterated standards are essential in such studies for accurately quantifying the disappearance of the parent compound and the appearance of its photoproducts.

Biodegradation is a key process for the removal of parabens in environments like wastewater treatment plants (WWTPs), surface waters, and soils. nih.govresearchgate.net The primary biodegradation pathway involves two main steps under aerobic conditions: first, the hydrolysis of the ester bond by esterase enzymes to produce p-hydroxybenzoic acid (p-HBA), and second, the subsequent decarboxylation of p-HBA to form phenol. researchgate.netresearchgate.net Microorganisms can then utilize these breakdown products as a carbon source. researchgate.net

Studies have shown that branched-chain parabens, like isobutylparaben, tend to be less biodegradable than their linear counterparts. researchgate.net Although specific tracer studies using this compound were not found, deuterated analogs are crucial for quantifying the removal efficiency of the parent compound during biodegradation tests in various matrices, including activated sludge and river water. industrialchemicals.gov.auresearchgate.net These studies confirm that while biodegradation is significant, it may not be complete, leading to the release of both the parent compound and its metabolites into the environment. researchgate.net

Table 1: Key Environmental Transformation Pathways and Products of Isobutylparaben

| Transformation Pathway | Key Process | Major Transformation Products |

| Photodegradation | Reaction with hydroxyl radicals under UV light | p-Hydroxybenzoic acid (HB) |

| Biodegradation | Enzymatic hydrolysis of the ester bond | p-Hydroxybenzoic acid (p-HBA), Phenol |

| Abiotic Transformation | Reaction with disinfectants (e.g., chlorine) | Chlorinated parabens |

Beyond light and microbes, parabens can undergo abiotic (non-biological) transformations in the environment. A significant abiotic pathway is the reaction with chemical disinfectants during water treatment processes. nih.govresearchgate.net Parabens, possessing a phenolic hydroxyl group, react readily with free chlorine, leading to the formation of various chlorinated by-products. nih.govresearchgate.net These chlorinated parabens have been detected in wastewater effluents and rivers and are often more stable and persistent than the parent compounds. nih.govresearchgate.net

Hydrolysis, the cleavage of the ester bond by water, is another abiotic pathway, but it is generally considered to play a minor role in paraben transformation in natural waters with moderate pH levels. europa.eu Kinetic studies of these abiotic processes rely on highly accurate analytical methods, for which deuterated internal standards like this compound are essential for ensuring the quality of the quantitative data. researchgate.net

Biodegradation Pathways in Aquatic and Terrestrial Systems

Investigation of Biotransformation Pathways in Non-Human and In Vitro Models

The use of this compound as a deuterated standard has been instrumental in studying the metabolic fate of isobutylparaben within biological systems. These studies are vital for understanding how the compound is processed and eliminated by the body.

Once absorbed, parabens are rapidly metabolized. cir-safety.org this compound serves as an ideal internal standard for isotope dilution-mass spectrometry methods designed to identify and quantify these metabolites in biological samples like urine and tissue. researchgate.netcir-safety.org

A key human study utilized orally administered, ring-deuterated isobutylparaben to trace its metabolic fate. cir-safety.org The analysis of urine samples revealed that p-hydroxybenzoic acid was the major metabolite. cir-safety.org Crucially, the use of the deuterated tracer also enabled the discovery of previously unknown minor metabolites, including those with oxidative modifications. A significant finding was the identification of 2OH-iso-butylparaben, a metabolite with a hydroxyl group added to the alkyl side chain. cir-safety.org This demonstrates the power of using deuterated standards not just for quantification but also for elucidating novel biotransformation pathways. cir-safety.org

Table 2: Metabolites of Isobutylparaben Identified Using Deuterated Standards

| Parent Compound | Metabolite | Type of Transformation |

| Isobutylparaben | p-Hydroxybenzoic acid | Hydrolysis of ester bond |

| Isobutylparaben | p-Hydroxyhippuric acid | Conjugation of p-hydroxybenzoic acid |

| Isobutylparaben | 2OH-iso-butylparaben | Oxidation (hydroxylation) of the alkyl chain |

| Isobutylparaben | Ring-hydroxylated metabolites | Oxidation of the aromatic ring |

| Isobutylparaben | Isobutylparaben-glucuronide | Conjugation (Glucuronidation) |

| Isobutylparaben | Isobutylparaben-sulfate | Conjugation (Sulfation) |

Source: cir-safety.orgeuropa.eu

The biotransformation of isobutylparaben is primarily an enzymatic process. The two main reaction types are hydrolysis and conjugation. cir-safety.orgeuropa.eu

Enzymatic Hydrolysis: The ester linkage of isobutylparaben is rapidly cleaved by carboxylesterase enzymes, which are abundant in the liver, intestine, and skin. leesu.fr This hydrolysis reaction yields p-hydroxybenzoic acid and isobutanol. leesu.fr Kinetic studies of this process, which measure the rate of enzyme activity, are significantly enhanced by the use of deuterated internal standards to ensure accurate quantification of the substrate depletion and product formation over time. researchgate.net

Conjugation Reactions: Following hydrolysis, the primary metabolite, p-hydroxybenzoic acid, as well as some of the intact paraben, can undergo Phase II conjugation reactions. These reactions, catalyzed by enzymes such as sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), attach polar molecules like sulfate (B86663) or glucuronic acid to the paraben or its metabolite. europa.eueuropa.eu This process increases their water solubility and facilitates their excretion from the body in urine. cir-safety.org The use of deuterated standards is critical for obtaining reliable kinetic data on these conjugation reactions. It is also worth noting that the replacement of hydrogen with deuterium (B1214612) can sometimes lead to a kinetic isotope effect (KIE), where the deuterated compound reacts at a slightly different rate than the non-deuterated one, a factor that must be considered in detailed mechanistic studies. osti.govyoutube.comnih.gov

Table 3: Enzymes Involved in Isobutylparaben Biotransformation

| Reaction Type | Enzyme Family | Function |

| Hydrolysis | Carboxylesterases | Cleaves the ester bond |

| Conjugation | Sulfotransferases (SULTs) | Adds a sulfate group |

| Conjugation | UDP-glucuronosyltransferases (UGTs) | Adds a glucuronic acid group |

Computational Chemistry and Theoretical Aspects of Deuterated Parabens

Isotope Effects on Molecular Interactions and Spectroscopic Signatures

The replacement of protium (B1232500) (¹H) with deuterium (B1214612) (²H) is the smallest chemical change possible, yet it has a measurable impact on molecular properties stemming from the mass difference. The C-D bond has a lower zero-point energy than the C-H bond, which effectively makes the C-D bond stronger and slightly shorter. osti.govias.ac.inbrainly.in This primary isotope effect influences both intramolecular and intermolecular interactions.

These isotopic differences are most prominently observed in the molecule's spectroscopic signatures. In vibrational spectroscopy, such as Infrared (IR) or Raman spectroscopy, the frequency of a bond's vibration is inversely related to the reduced mass of the atoms involved. csbsju.edu Consequently, the stretching and bending vibrations involving deuterium occur at significantly lower frequencies than those involving hydrogen. For Isobutyl-d9 Paraben, the C-D stretching vibrations of the isobutyl group are expected in a spectral region distinct from the C-H stretches of the aromatic ring, providing a clear spectroscopic marker for deuteration. nih.gov This shift is a direct consequence of the "mass effect" and can be approximated using Hooke's Law. spcmc.ac.in

| Property | C-H Bond | C-D Bond | Reference |

|---|---|---|---|

| Relative Mass of Isotope | ~1 amu | ~2 amu | spcmc.ac.in |

| Bond Strength (Dissociation Energy) | Slightly Weaker | Slightly Stronger | ias.ac.inbrainly.in |

| Average Bond Length | Slightly Longer | ~0.005 Å Shorter | osti.gov |

| Zero-Point Energy | Higher | Lower | ias.ac.in |

| Typical IR Stretching Frequency | ~2850-3000 cm⁻¹ | ~2100-2250 cm⁻¹ | csbsju.eduspcmc.ac.inbrainly.com |

Quantum Chemical Calculations for Deuterium-Labeled Compounds

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the structural and spectroscopic properties of deuterated molecules like this compound. researchgate.netresearchgate.net These ab initio methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and derive its properties.

For a deuterated compound, quantum calculations can accurately predict the changes in vibrational frequencies upon isotopic substitution. ajchem-a.com The calculations typically begin by optimizing the molecular geometry to find the lowest energy conformation. For isotopologues like this compound, the calculated equilibrium geometry is nearly identical to the non-deuterated form, as the electronic potential energy surface is independent of atomic mass under the Born-Oppenheimer approximation. ias.ac.in

However, the calculation of harmonic vibrational frequencies reveals significant differences. By computing the force constants (the second derivative of energy with respect to atomic displacement), and using the respective atomic masses of hydrogen and deuterium, the vibrational spectrum can be simulated. aip.org These theoretical spectra can be used to assign experimental IR and Raman bands and to quantify the isotopic shifts for various vibrational modes (stretching, bending, rocking). mdpi.com For this compound, DFT calculations would predict a cluster of C-D stretching frequencies at significantly lower wavenumbers than the corresponding C-H stretches, consistent with experimental expectations. spcmc.ac.inajchem-a.com

| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) | Approximate νH/νD Ratio | Reference |

|---|---|---|---|---|

| CH₃/CD₃ Asymmetric Stretch | ~2960 | ~2230 | ~1.33 | csbsju.edunih.gov |

| CH₃/CD₃ Symmetric Stretch | ~2870 | ~2125 | ~1.35 | spcmc.ac.in |

| CH₂/CD₂ Asymmetric Stretch | ~2930 | ~2190 | ~1.34 | csbsju.edu |

| CH/CD Stretch | ~2860 | ~2100 | ~1.36 | spcmc.ac.in |

Molecular Dynamics Simulations for Environmental Fate Modeling

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. rsc.org Based on classical mechanics, MD simulations can provide valuable insights into the thermodynamic and kinetic properties that govern a chemical's environmental fate, including its partitioning, transport, and interaction with environmental matrices. nih.gov

For this compound, MD simulations can be employed to model its behavior in aqueous and heterogeneous environments. A key application is predicting how the compound partitions between water and other phases, such as air, soil organic matter, or biological membranes. oatext.com For example, the octanol-water partition coefficient (LogP), a measure of lipophilicity, is a critical parameter in environmental risk assessment. cambridgemedchemconsulting.com The LogP for non-deuterated isobutylparaben is approximately 3.2, indicating a tendency to partition into fatty tissues and organic matter. chemsrc.com

| Parameter | Description/Example Value | Purpose |

|---|---|---|

| System Components | 1 this compound, 128 DPPC lipids, ~15,000 water molecules | To model the interaction of the paraben with a simplified cell membrane in an aqueous environment. |

| Force Field | CHARMM36m (for lipids/protein), CGenFF (for paraben), TIP3P (for water) | Defines the potential energy function and parameters for all atomic interactions. |

| Simulation Time | 200-500 nanoseconds | To allow sufficient time for the system to equilibrate and for interactions (e.g., membrane partitioning) to occur. oatext.com |

| Thermodynamic Ensemble | NPT (Constant Number of particles, Pressure, and Temperature) | Maintains realistic physiological conditions (e.g., 310 K, 1 bar). |

| Analysis Method | Umbrella Sampling with Potential of Mean Force (PMF) calculation | To calculate the free energy profile of the paraben as it moves from the water phase into and across the lipid bilayer. oatext.com |

Emerging Methodologies and Future Research Directions

Integration of Isobutyl-d9 Paraben with Non-Targeted Screening Approaches

Non-targeted screening (NTS) has emerged as a powerful technique for identifying a wide array of unknown compounds in complex samples without a predefined list of analytes. utrgv.edumarquette.edu In this context, the integration of deuterated internal standards like this compound is critical, although challenging. While NTS aims to detect everything that can be ionized, the quantification of identified compounds remains a significant hurdle. acs.orgnih.gov

The primary role of this compound in NTS is to serve as a performance indicator for the analytical method. Its consistent addition to samples allows researchers to assess the efficiency of sample preparation and extraction steps for compounds with similar physicochemical properties. mdpi.com Furthermore, it helps in correcting for matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. mdpi.com In complex matrices such as environmental water or biological fluids, these effects can be pronounced. mdpi.com

However, the direct use of a single deuterated standard for the quantification of a broad range of "unknowns" in NTS is not straightforward. The response of a compound in a mass spectrometer is highly dependent on its chemical structure and ionization efficiency, which can vary significantly from that of this compound. acs.org Therefore, its application is more aligned with semi-quantification strategies, providing an estimation of concentration for newly identified compounds that are structurally related to parabens. researchgate.net Future research is focused on developing models that can predict the response factors of a wider range of compounds based on a limited number of internal standards, which would enhance the quantitative power of NTA. nih.gov

A significant challenge in NTS is the validation of extraction and analysis procedures for unknown compounds. To address this, mixtures of various internal standards representing a broad spectrum of molecular weights, polarities, and functional groups are often employed to evaluate the method's capability to recover and analyze a diverse range of substances. mdpi.com

High-Resolution Mass Spectrometry for Enhanced Identification and Quantification

High-resolution mass spectrometry (HRMS), particularly when coupled with techniques like ultra-high-performance liquid chromatography (UHPLC), has become an indispensable tool for the analysis of parabens and their metabolites. scribd.comresearchgate.net The high resolving power and sensitivity of HRMS instruments, such as the Q-Exactive Orbitrap, allow for the confident identification of analytes based on their accurate mass and isotopic patterns, overcoming the limitations of lower-resolution instruments. researchgate.net

The use of this compound as an internal standard in isotope-dilution UHPLC-HRMS methods significantly enhances the accuracy and precision of quantification. scribd.com By measuring the peak area ratio of the native paraben to its deuterated analogue, systematic errors arising from sample preparation, matrix effects, and instrumental variability can be effectively corrected. scribd.com This approach has been successfully validated for the determination of multiple parabens in human urine, achieving high levels of trueness and precision. scribd.com

In a typical HRMS workflow, this compound would be added to the sample at the beginning of the preparation process. researchgate.net Following extraction and chromatographic separation, the mass spectrometer would be set to monitor the specific mass-to-charge ratios of both the unlabeled isobutyl paraben and the deuterated standard. The known concentration of the standard allows for the precise calculation of the concentration of the native analyte. The table below illustrates the typical mass transitions monitored for paraben analysis in tandem mass spectrometry, a common mode of operation for quantification.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Methyl Paraben | 151.0 | 92.0 |

| Ethyl Paraben | 165.0 | 92.0 |

| Propyl Paraben | 179.0 | 92.0 |

| Isobutyl Paraben | 193.0 | 92.0 |

| Butyl Paraben | 193.0 | 92.0 |

| Benzyl Paraben | 227.0 | 92.0 |

| This table is representative of common transitions and may vary based on the specific instrument and method. |

Development of Novel Deuteration Methodologies for Paraben Derivatives

The synthesis of deuterated internal standards is a critical aspect of modern analytical chemistry. Traditional methods for deuterium (B1214612) labeling can be costly and may involve hazardous reagents. Consequently, there is a strong and ongoing need for the development of new, simpler, and more cost-effective deuteration techniques. mdpi.com

One of the most promising emerging techniques is catalytic transfer hydrodeuteration . This method offers a safer and more efficient alternative to reactions that use highly flammable deuterium gas. utrgv.edunih.gov Catalytic transfer hydrodeuteration typically employs a transition metal catalyst, such as copper or iridium, and a readily available deuterium source like deuterium oxide (D₂O) or deuterated alcohols. marquette.edursc.orgnih.gov These reactions can achieve high levels of deuterium incorporation with excellent regioselectivity, meaning the deuterium atoms are placed at specific positions within the molecule. nih.govnih.gov This precision is crucial for creating high-quality internal standards.

Other innovative approaches include:

Hydrogen-Deuterium Exchange (H/D Exchange): This is a straightforward method for introducing deuterium into a molecule by replacing hydrogen atoms. rsc.org Acid- or base-catalyzed H/D exchange reactions are common, particularly for aromatic compounds. mdpi.com

Electrochemical Dehalogenative Deuteration: This technique uses an electric current to drive the replacement of a halogen atom (like bromine or chlorine) with a deuterium atom, often from a D₂O source. xmu.edu.cn This method avoids the need for toxic deuterated reagents and transition metal catalysts. xmu.edu.cn

Silver-Catalyzed Deuteration: Recent research has demonstrated the use of silver catalysts for the regioselective deuteration of various aromatic and heterocyclic compounds using D₂O as the deuterium source. rsc.org

These novel methodologies are not only making the production of standards like this compound more efficient but are also expanding the range of available deuterated compounds for analytical research. researchgate.net

Standardization of Isotopic Standards in Global Analytical Laboratories

The consistency and comparability of analytical data across different laboratories are paramount, particularly in environmental monitoring and forensic science. elementalmicroanalysis.comnih.gov The standardization of isotopic standards is a cornerstone of achieving this goal. International organizations such as the International Atomic Energy Agency (IAEA) and the National Institute of Standards and Technology (NIST) play a crucial role in developing, producing, and distributing certified reference materials (CRMs). nist.govnist.goviaea.orgresearchgate.net

These CRMs serve as the primary reference points against which in-house and commercial standards are calibrated, ensuring that measurements are traceable to a common scale. elementalmicroanalysis.com For example, the IAEA provides reference materials for stable isotopes of light elements like hydrogen, carbon, nitrogen, and oxygen, which are essential for calibrating the mass spectrometers used in isotopic analysis. elementalmicroanalysis.com

Inter-laboratory comparison studies are another critical component of standardization. nih.govrsc.org In these studies, the same samples are analyzed by multiple laboratories, and the results are compared. This process helps to:

Assess and improve the reproducibility of analytical methods. nih.gov

Identify and address discrepancies in sample preparation and measurement procedures. nih.gov

Validate the performance of new analytical techniques. oup.com

Ensure that data submitted to national and international databases are consistent and reliable. nih.gov

The Forensic Isotope Ratio Mass Spectrometry (FIRMS) network, for instance, has organized such comparisons to harmonize isotopic measurements for forensic applications. nih.gov These efforts highlight the importance of standardized procedures and the proper use of reference materials to ensure the quality and comparability of data generated in laboratories worldwide. nih.gov The ongoing work by bodies like the IAEA and NIST to produce new reference materials and refine measurement protocols is essential for the continued advancement of analytical science. researchgate.net

Q & A

Q. How can Isobutyl-d9 Paraben be reliably detected and quantified in environmental and biological matrices?

Methodological Answer:

- Use High-Performance Liquid Chromatography (HPLC) with tandem mass spectrometry (HPLC-MS/MS) for separation and quantification. Optimize mobile phase ratios (e.g., methanol:water = 70:30 to 90:10) to achieve resolution >1.5 between homologs and deuterated analogs .

- Validate deuterium labeling via isotopic peak analysis in mass spectra to distinguish this compound from its non-deuterated counterpart.

- Construct calibration curves with mixed standards (e.g., 2–20 μL injections) and ensure correlation coefficients >0.99 for robust quantification .

Q. What synthetic pathways are recommended for this compound to ensure isotopic purity?

Methodological Answer:

Q. How does this compound differ from common parabens (e.g., methyl, propyl) in physicochemical properties?

Methodological Answer:

- Compare logP values (lipophilicity) using reversed-phase HPLC retention times. This compound will exhibit longer retention than methyl paraben but shorter than butyl paraben due to its branched alkyl chain .

- Assess thermal stability via thermogravimetric analysis (TGA) to evaluate decomposition thresholds under environmental conditions.

Advanced Research Questions

Q. How can read-across strategies address data gaps in this compound’s toxicokinetics?

Methodological Answer:

- Apply ECHA Read-Across Assessment Framework (RAAF) Scenario 5, grouping this compound with methyl, ethyl, and propyl parabens. Use shared metabolic pathways (e.g., hydrolysis to para-hydroxybenzoic acid) to interpolate data on absorption, distribution, and excretion .

- Validate hypotheses using in vitro hepatocyte models to compare metabolic rates and urinary excretion profiles across homologs .

Q. What experimental designs are optimal for resolving contradictions in paraben toxicity studies?

Methodological Answer:

- Conduct systematic reviews following PRISMA guidelines to synthesize data from 2005–2020, emphasizing dose-response relationships and confounding variables (e.g., coexposure to endocrine disruptors) .

- Use multivariate regression models to isolate this compound-specific effects in epidemiological cohorts, adjusting for covariates like BMI and dietary paraben intake .

Q. How should longitudinal studies on this compound’s endocrine effects be structured?

Methodological Answer:

- Design prospective cohort studies with multi-phase urine sampling (e.g., baseline, 6-month, 12-month intervals) to track temporal exposure trends.

- Quantify urinary this compound via HPLC-MS/MS and model associations with hormonal biomarkers (e.g., serum estradiol) using trajectory analysis in R or SAS .

Q. What in vitro models best replicate this compound’s interaction with human estrogen receptors?

Methodological Answer:

- Utilize ERα/β-transfected HEK293 cells with luciferase reporters to measure receptor activation. Compare dose-response curves (0.1–100 μM) to non-deuterated parabens to assess isotopic effects on binding affinity .

- Validate findings with molecular docking simulations to visualize hydrogen bonding differences caused by deuterium substitution .

Q. How can environmental fate studies account for this compound’s degradation in aquatic systems?

Methodological Answer:

- Perform microcosm experiments under varying pH (4–9) and UV exposure conditions. Monitor degradation products (e.g., para-hydroxybenzoic acid-d9) via LC-QTOF-MS and calculate half-lives using first-order kinetics .

Methodological and Data Analysis Questions

Q. What statistical approaches mitigate bias in epidemiological studies of paraben exposure?

Methodological Answer:

Q. How should conflicting data on paraben bioaccumulation be reconciled?

Methodological Answer:

- Conduct sensitivity analyses using Bayesian hierarchical models to weigh evidence quality. Prioritize studies with isotopic-labeled tracers (e.g., this compound) over indirect exposure estimates .

- Compare tissue-specific accumulation in zebrafish models via whole-body autoradiography after 14C-labeled paraben exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.